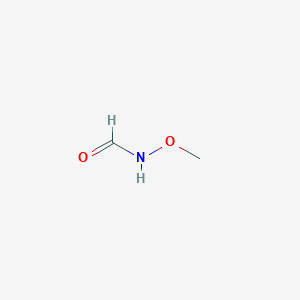

N-methoxyformamide

Description

Context within the Field of Amide Chemistry and Heteroatom Substitution

The amide functional group is fundamental to chemistry and biology, forming the backbone of proteins. Typically, the amide nitrogen is sp² hybridized and planar, allowing its lone pair of electrons to delocalize into the carbonyl system. This resonance stabilization is responsible for the characteristic planarity and rotational barrier of the N-C(O) bond.

N-methoxyformamide belongs to a specialized class of "anomeric amides," which are distinguished by having two electronegative atoms attached to the amide nitrogen. researcher.liferesearchgate.netresearchgate.net The presence of both an oxygen (from the methoxy (B1213986) group) and the carbonyl group's oxygen creates a significant electron demand on the nitrogen atom. This leads to a deviation from the norm; the nitrogen in this compound and related anomeric amides becomes distinctly pyramidal, adopting more sp³-like character. researcher.liferesearchgate.net

This structural change has profound consequences, most notably a significant reduction in amide resonance. researcher.life The nitrogen lone pair is less available for delocalization, which in turn lengthens and weakens the N-C(O) bond compared to simple amides like formamide (B127407). mdpi.com This disruption of traditional amide properties makes this compound a key subject for studying the effects of heteroatom substitution at the amide nitrogen.

Theoretical and Experimental Significance in Organic Chemistry

The unique nature of this compound has made it a subject of extensive theoretical and experimental investigation.

Theoretical Significance: Computational chemistry, particularly using density functional theory (DFT) methods like B3LYP/6-31G(d), has been instrumental in quantifying the structural and energetic consequences of methoxy substitution. mdpi.comacs.org Theoretical studies consistently show that the N-C(O) bond in this compound is longer than in its parent compound, formamide. mdpi.com Furthermore, these calculations predict a lower barrier for rotation around the N-C(O) bond, a direct consequence of the reduced double-bond character. acs.orgarkat-usa.org For instance, the isomerization barrier in this compound has been computed to be around 64-75 kJ mol⁻¹, a value that, while still significant, illustrates the impact of the N-methoxy group when compared to the barriers in more sterically hindered or doubly substituted anomeric amides. arkat-usa.org

| Property | Formamide | This compound | Reference |

|---|---|---|---|

| Calculated N–C(O) Bond Length (Å) | 1.362 | 1.380 | mdpi.com |

| Calculated Isomerization Barrier (kJ mol⁻¹) | ~73.2 | 64 - 75 | arkat-usa.org |

Experimental Significance: Experimentally, this compound serves as a crucial model compound. It is a simplified analogue for more complex and reactive molecules, such as the N-acyloxy-N-alkoxyamides, which are known to be direct-acting mutagens. arkat-usa.org By studying the fundamental properties of this compound, researchers can gain insight into the mechanisms of these more complex systems. arkat-usa.org

Its structure facilitates unusual reactivity. The anomeric effects present in this compound and its derivatives can lead to novel transformations like the HERON (Heteroatom Rearrangement On Nitrogen) reaction. researcher.lifemdpi.com This reaction involves the migration of an electronegative group from the nitrogen to the carbonyl carbon. mdpi.com this compound also provides a platform for studying SN2 reactions at the amide nitrogen, a process that is central to the biological activity of related mutagenic compounds. researcher.lifearkat-usa.org

Overview of Research Domains and Analytical Approaches

Research involving this compound primarily falls within the domain of physical organic chemistry, with a strong emphasis on reaction mechanisms and computational chemistry. une.edu.au It is a cornerstone in the study of anomeric amides, where it helps elucidate how heteroatom substitution governs molecular structure, stability, and reactivity. researcher.liferesearchgate.net

The primary analytical methods used to study this compound and its derivatives are:

Computational Modeling: Quantum chemical calculations (ab initio and DFT) are essential for determining ground-state geometries, transition state energies, rotational barriers, and electronic properties that are difficult to measure directly. acs.orgrsc.orgrsc.org

Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide experimental evidence for the theoretical predictions. For example, anomeric amides exhibit higher carbonyl stretching frequencies in their IR spectra compared to standard amides, which is indicative of reduced resonance. arkat-usa.orgrsc.org NMR is also used to study the dynamics of bond rotation. researchgate.net

X-ray Crystallography: While challenging for a simple liquid like this compound, X-ray diffraction studies on solid, more complex anomeric amides provide concrete experimental proof of the nitrogen pyramidalization and bond-length changes predicted by theory.

Structure

3D Structure

Properties

CAS No. |

34005-41-9 |

|---|---|

Molecular Formula |

C2H5NO2 |

Molecular Weight |

75.07 g/mol |

IUPAC Name |

N-methoxyformamide |

InChI |

InChI=1S/C2H5NO2/c1-5-3-2-4/h2H,1H3,(H,3,4) |

InChI Key |

BYYUJTPNKCFZST-UHFFFAOYSA-N |

SMILES |

CONC=O |

Canonical SMILES |

CONC=O |

Origin of Product |

United States |

Synthetic Strategies for N Methoxyformamide and Analogues

Methodologies for N-Methoxyformamide Preparation

Direct Synthesis Approaches

The primary direct synthesis route to this compound involves the N-formylation of methoxyamine. This approach utilizes a formylating agent that reacts directly with the amine functionality of methoxyamine. One of the most common methods for the N-formylation of amines is the reaction with formic acid. nih.govscispace.com This reaction is a condensation process where water is eliminated. To drive the reaction to completion, dehydrating conditions, such as the use of a Dean-Stark trap when reacting in a solvent like toluene (B28343), are often employed. nih.govscispace.com

Computational studies on the structure and conformational interchanges of this compound have been conducted to understand its properties, which are influenced by the substitution of a methoxy (B1213986) group on the amide nitrogen. acs.org

Precursor Compounds and Reaction Conditions

The key precursors for the direct synthesis of this compound are methoxyamine (or its hydrochloride salt) and a suitable formylating agent. researchgate.netwikipedia.org A widely applicable and practical procedure involves using aqueous formic acid as the formylating agent. scispace.com

Detailed research on the formylation of various amines has established optimal conditions that can be adapted for methoxyamine. scispace.com The reaction is typically performed in a non-polar solvent like toluene or xylene, which allows for the azeotropic removal of water.

| Precursor 1 | Precursor 2 | Solvent | Key Condition | Typical Reaction Time | Reference |

|---|---|---|---|---|---|

| Amine (e.g., Methoxyamine) | Aqueous Formic Acid (1.0-1.2 equiv.) | Toluene or Xylene | Reflux with Dean-Stark trap | 4-9 hours | scispace.com |

Synthesis of this compound Derivatives

Preparation of N-(Diethylcarbamoyl)-N-methoxyformamide

N-(Diethylcarbamoyl)-N-methoxyformamide, also known as 1,1-diethyl-3-formyl-3-methoxyurea, is a stable, solid N-formylating reagent. researchgate.netjst.go.jp It is recognized for its high chemoselectivity in formylating primary amines without reacting with alcohol or secondary amine groups present in the substrate. enaminestore.comenamine.net The synthesis of this reagent was reported by Akikusa, Mitsui, Sakamoto, and Kikugawa. enamine.netjosai.ac.jp The preparation involves the formylation of N,N-diethyl-N'-methoxyurea. This reagent provides a practical and selective alternative to other formylating agents that may be less stable or require anhydrous conditions. scispace.comresearchgate.net

| Precursor | Formylating Agent | Product | Reference |

|---|---|---|---|

| N,N-Diethyl-N'-methoxyurea | (Not specified in results) | N-(Diethylcarbamoyl)-N-methoxyformamide | enamine.netjosai.ac.jp |

Synthesis of N-Acyloxy-N-alkoxyamides (NAAs) Containing Methoxyformamide Moiety

N-Acyloxy-N-alkoxyamides (NAAs) are a class of "anomeric amides" characterized by significant pyramidalization at the nitrogen atom. nih.gov The synthesis of NAAs that incorporate the N-methoxyamide structure proceeds through an N-halo intermediate. Specifically, N-alkoxy-N-chloroamides are treated with carboxylate salts (either sodium or silver salts) in an anhydrous solvent. nih.gov This reaction results in the SN2 displacement of the chloride by the carboxylate group to form the target N-acyloxy-N-alkoxyamide. nih.gov This method has been used to prepare a wide range of these direct-acting mutagens for structural and reactivity studies. nih.gov

| Precursor | Reagent | Solvent | Product Class | Reference |

|---|---|---|---|---|

| N-Alkoxy-N-chloroamide (e.g., N-Chloro-N-methoxybenzamide) | Sodium or Silver Carboxylate | Anhydrous Acetonitrile or Acetone | N-Acyloxy-N-alkoxyamide | nih.gov |

Routes to N-Halo-N-methoxyformamides

N-Halo-N-methoxyamides are key precursors for the synthesis of other derivatives, such as the NAAs described above. nih.gov These compounds are generally synthesized by the halogenation of the corresponding N-methoxyamide. For example, N-chloro-N-methoxyamides can be generated from N-methoxyamides. researchgate.netnih.govacs.org The interaction of N-alkoxy-N-chlorobenzamides with nucleophiles like trimethylphosphite has been studied, leading to N-alkoxy-1-(dimethoxyphosphoryloxy)benzimidates through nucleophilic substitution at the nitrogen. dnu.dp.ua

General methods for creating N-halo compounds often involve reacting the amide precursor with a halogenating agent. ijiset.com For N-chlorination, reagents such as trichloroisocyanuric acid or sodium hypochlorite (B82951) are commonly used. rasayanjournal.co.inrsc.org The resulting N-halo bond is highly labile, making these compounds useful as sources of positive halogens for further reactions. ijiset.comresearchgate.net

| Precursor | Halogenating Agent | Product Class | Reference |

|---|---|---|---|

| N-Alkoxyamide (e.g., this compound) | Trichloroisocyanuric Acid or Sodium Hypochlorite | N-Chloro-N-alkoxyamide | rasayanjournal.co.inrsc.org |

Advanced Synthetic Techniques and Reaction Efficiency

The synthesis of this compound and its analogues has evolved to include a variety of advanced techniques aimed at improving reaction efficiency, selectivity, and sustainability. These methods often employ sophisticated catalytic systems and optimized reaction conditions to achieve high yields and purity.

One advanced approach involves the methylation of acetohydroxamic acid to produce N-methoxyacetamide, a close analogue of this compound. In this process, controlling the pH is critical for maximizing yield and minimizing the formation of impurities. The use of a composite alkali system, such as sodium bicarbonate and sodium hydroxide (B78521), allows for strict pH control between 7 and 9 during the methylation reaction with dimethyl sulfate. This method has been shown to significantly improve the conversion rate of the starting material and reduce the generation of multi-methylation byproducts, leading to a N-methoxyacetamide yield of 96.2%. google.com A similar strategy of precise pH control could be applied to enhance the efficiency of this compound synthesis.

Catalysis plays a pivotal role in the modern synthesis of formamides. For instance, the N-formylation of amines can be achieved with high efficiency using carbon dioxide and a recyclable, non-toxic catalyst like ethylenediaminetetraacetic acid (EDTA). The optimization of reaction parameters such as catalyst dosage, reaction time, temperature, and CO2 pressure is crucial for maximizing product yield. mdpi.com For the N-formylation of N-methylaniline, a yield of 96% was achieved at 80°C and 2 MPa of CO2 pressure. mdpi.com

Another innovative technique is the use of formamides themselves as carbonyl precursors in catalytic reactions. A highly efficient and environmentally friendly protocol for synthesizing α-acyloxycarboxamides utilizes N-formamides in a Passerini reaction catalyzed by immobilized sulfuric acid on silica (B1680970) gel (H2SO4–SiO2). This method demonstrates excellent yields (83–96%) under aqueous and mechanochemical conditions, with very short reaction times (10–30 minutes) at room temperature. nih.gov

The following table summarizes the optimized reaction conditions and yields for the synthesis of N-formamide analogues using advanced catalytic methods.

| Catalyst System | Substrates | Reaction Conditions | Yield (%) | Reference |

| EDTA | N-methylaniline, CO2, PhSiH3 | 80°C, 2 MPa CO2, 24 h | 96 | mdpi.com |

| H2SO4–SiO2 | Benzoic acid, 1-naphthylisocyanide, Heterocyclic N-formamides | Room Temperature, Water, 10–30 min | 95 | nih.gov |

| Ru/MFM-300(Cr) | Benzaldehyde, NH3/MeOH, CO2, H2 | 170°C, 3 MPa CO2, 4 MPa H2, 16 h | High | nih.gov |

| Sodium bicarbonate/Sodium hydroxide | Acetohydroxamic acid, Dimethyl sulfate | pH 7-9 | 96.2 (N-methoxyacetamide) | google.com |

Copper-catalyzed cross-coupling reactions represent another significant area where this compound and its analogues are involved, often with a focus on reaction efficiency. Pincer bis(N-heterocyclic carbene) copper complexes have been shown to be highly efficient catalysts for Ullmann-type C-N coupling reactions. These reactions can be performed in the air, and the catalyst's activity is influenced by the choice of base and reaction time, with systems like pincer Cu-NHC/O2/Cs2CO3 providing excellent yields for the coupling of various aryl iodides and imidazole (B134444) derivatives. frontiersin.org

Furthermore, visible light-induced copper catalysis has emerged as a powerful tool for asymmetric C-N cross-couplings. This method can achieve enantioconvergent N-alkylation of racemic tertiary alkyl halides with high yields and enantioselectivity. For example, the coupling of carbazole (B46965) with N-acylindoline-derived electrophiles can produce yields of up to 95% with 95% enantiomeric excess. nih.gov

The efficiency of these copper-catalyzed reactions is detailed in the table below, showcasing the impact of the catalytic system and reaction conditions.

| Catalytic System | Coupling Partners | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |

| Pincer Cu-NHC/O2/Cs2CO3 | Imidazole, 4-Iodoacetophenone | 120°C, DMF, 12 h | >99 | N/A | frontiersin.org |

| Photoinduced Cu-catalysis | Carbazole, Racemic tertiary alkyl halide | Visible light | 95 | 95 | nih.gov |

| CuFe2O4 (ligand-free) | Bis(indolyl)methanes, Aryl iodides | Ethylene glycol | Good to excellent | N/A | academie-sciences.fr |

These advanced synthetic techniques, characterized by the use of novel catalysts, optimized reaction conditions, and alternative energy sources like light, significantly enhance the efficiency and applicability of reactions involving this compound and its analogues.

Molecular Structure and Conformational Dynamics of N Methoxyformamide

Geometrical Parameters and Amide Nitrogen Hybridization

The substitution of a methoxy (B1213986) group at the amide nitrogen introduces unique electronic effects that modify the molecule's geometry compared to simple amides. These changes are evident in the pyramidalization of the nitrogen center and the length of the N-C(O) bond.

Pyramidalization of the Amide Nitrogen Center

In typical amides, the nitrogen atom is sp2 hybridized and planar, allowing for effective resonance between the nitrogen lone pair and the carbonyl π-system. unizin.orgchemicalforums.com However, the introduction of an electronegative methoxy group at the nitrogen in N-methoxyformamide alters this characteristic.

Computational studies using the Becke3LYP/6-31G(D) level of theory suggest that the acyl nitrogen atom in this compound is effectively planar when vibrational motion is taken into account. acs.orgacs.orgresearchgate.net In contrast, other research based on rotational spectrum analysis has indicated that the -CO-NH- group is non-planar, with a dihedral angle of approximately 22 degrees.

The tendency towards non-planarity, or pyramidalization, is a hallmark of anomeric amides, where electronegative substituents on the nitrogen pull electron density away, favoring a more sp3-hybridized character. rsc.orgnih.gov This effect is more pronounced when a second electronegative atom is added. For instance, in N,N-dimethoxyformamide, the nitrogen atom becomes distinctly pyramidal, with average bond angles around the nitrogen of approximately 114°. nih.gov Similarly, N-acyloxy-N-alkoxyamides, which feature two highly electronegative oxygen atoms attached to the nitrogen, exhibit extreme pyramidalization, with average angles at the nitrogen as low as 108°. rsc.org

Analysis of N-C(O) Bond Lengths and Conjugation

The degree of conjugation between the nitrogen lone pair and the carbonyl group directly influences the N-C(O) bond length. Stronger resonance leads to more double-bond character and a shorter bond. unizin.org The pyramidalization of the nitrogen in this compound and related compounds reduces this resonance, resulting in a longer N-C(O) bond. nih.govmdpi.com

Theoretical calculations demonstrate this bond lengthening. The substitution of a methoxy group for a hydrogen atom leads to an increase in the N–C(O) bond length. nih.gov For example, the calculated N-C(O) bond in N-methoxy-N-methylformamide is 1.380 Å, which is longer than the 1.362 Å bond in N-methylformamide. nih.gov This elongation signifies a weaker amide bond and reduced π-conjugation. In systems with even greater pyramidalization, such as N-acyloxy-N-alkoxyamides, the N–C(O) bonds are correspondingly longer, further indicating negligible amide resonance. rsc.org

| Compound | N-C(O) Bond Length (Å) | Nitrogen Geometry | Reference |

| N-methylformamide | 1.362 | Planar | nih.gov |

| N-methoxy-N-methylformamide | 1.380 | Pyramidal (~114°) | nih.gov |

| N,N-dimethoxyformamide | 1.396 | Pyramidal (~114°) | nih.gov |

Rotational Barriers and Stereochemical Isomerism

The electronic structure of this compound also governs the energy barriers to rotation around its key single bonds, leading to different conformational isomers. Stereoisomerism in this context refers to molecules with the same connectivity but different spatial arrangements of atoms. wikipedia.org

Acyl C-N Rotational Barriers and Isomerization (e.g., cis-trans)

Rotation around the N-C(O) bond in amides is restricted due to its partial double-bond character, leading to cis-trans isomerism. wikipedia.org The energy required to overcome this restriction is the rotational barrier. For typical amides, this barrier is high, often between 70 and 90 kJ/mol.

In this compound, the reduced resonance and increased s-character of the nitrogen lone pair lead to a significantly lower barrier. acs.orgacs.org Computational studies place the barrier to acyl C-N rotation at approximately 16 kcal/mol (about 67 kJ/mol). acs.orgacs.orgacs.org Another calculation yielded a similar value of 64 kJ/mol. arkat-usa.org This lower barrier means that the interconversion between the cis and trans isomers is faster than in standard amides.

N-O Rotational Barriers

Rotation around the N-O bond also has a distinct energy barrier. For this compound, these barriers have been calculated to be 5.6 and 7.4 kcal/mol. acs.orgacs.org These values are notably lower by 4-5 kcal/mol compared to those found in simple hydroxylamines, an effect attributed to the acyl substitution. acs.orgacs.org

Influence of Substituents on Conformational Preferences

The conformational dynamics of this compound are best understood by comparing it to related compounds. The nature of the substituents on the nitrogen atom has a profound influence on rotational barriers and molecular geometry.

Effect on C-N Rotation: The presence of a single electronegative heteroatom, like the methoxy group in this compound, reduces the acyl rotation barrier by 1-2 kcal/mol compared to standard amides. acs.orgacs.org Adding a second electronegative substituent has an even more dramatic effect. The C-N rotational barrier in N,N-dimethoxyformamide is computed to be only 29 kJ/mol, significantly lower than the ~67 kJ/mol for N-methoxy-N-methylformamide and the ~75 kJ/mol for N,N-dimethylformamide. mdpi.com This trend highlights how increasing the electronegativity and number of substituents at the nitrogen destabilizes the planar ground state, thereby lowering the barrier to rotation.

Effect on N-O Rotation: While acyl substitution lowers the N-O rotational barrier in this compound, the introduction of a second heteroatom can increase it due to anomeric effects. The anomeric interaction involves the donation of electron density from a lone pair on one heteroatom into the antibonding orbital (σ*) of the bond between the nitrogen and the other heteroatom. mdpi.com In N-chloro-N-methoxyformamide, this interaction significantly increases the N-O rotational barrier to a calculated value of 44.7 kJ/mol (~10.7 kcal/mol), bringing it back to values typical for hydroxylamines. acs.orgacs.orgmdpi.com

| Compound | C-N Rotational Barrier (kJ/mol) | N-O Rotational Barrier (kJ/mol) | Reference |

| N,N-dimethylformamide | ~75 | N/A | mdpi.com |

| This compound | ~64-67 | 23.4 / 30.9 (5.6 / 7.4 kcal/mol) | acs.orgacs.orgarkat-usa.org |

| N-methoxy-N-methylformamide | ~67 | N/A | mdpi.com |

| N,N-dimethoxyformamide | ~29 | N/A | mdpi.com |

| N-chloro-N-methoxyformamide | 29.2 | 44.7 | mdpi.com |

Intramolecular Electronic Interactions

The electronic landscape of this compound is a complex interplay of several competing and cooperating intramolecular forces. Unlike simple amides, the presence of an electronegative oxygen atom directly attached to the nitrogen introduces electronic effects that significantly alter the molecule's structure, stability, and reactivity. These interactions, namely anomeric effects, resonance attenuation, inductive effects, and lone pair repulsions, collectively define the conformational dynamics of the molecule.

In amides featuring heteroatom substituents on the nitrogen, such as this compound, a stereoelectronic phenomenon known as the anomeric effect plays a crucial role. mdpi.com This effect is generally described as the interaction between a lone pair (n) on a heteroatom and the adjacent antibonding sigma orbital (σ). In the case of this compound and related compounds, this involves the donation of electron density from a lone pair on one heteroatom (Y) into the antibonding orbital of the bond between the nitrogen and the other heteroatom (X), an interaction denoted as nY–σNX. mdpi.comnih.gov

For this compound, the key anomeric interaction would be nO–σNH. However, in more complex "anomeric amides" with two heteroatom substituents (general structure X-N-Y), the anomeric interactions are more pronounced and have been studied extensively. nih.gov For example, in N-chloro-N-methoxyformamide, the nO–σNCl interaction is significant. mdpi.com The strength of the anomeric effect is dependent on the relative orientation of the interacting orbitals; it is maximized when the donor lone pair orbital is anti-periplanar to the acceptor σ* bond. nih.govacs.org This geometric requirement influences the preferred conformations of the molecule.

The structural consequences of a strong nY–σ*NX anomeric interaction are well-documented through both computational studies and X-ray crystallography: nih.gov

Lengthening of the N-X bond: As electron density populates the σ*NX antibonding orbital, the N-X bond is weakened and extended. nih.gov

Shortening of the N-Y bond: The donation from the Y heteroatom imparts partial double-bond character to the N-Y bond, causing it to contract. nih.gov

Increased rotational barrier around the N-Y bond: The partial double-bond character restricts rotation around the N-Y bond. mdpi.comnih.gov

Computational studies on related anomeric amides provide quantitative insight into these effects. For instance, calculations on N-chloro-N-methoxyformamide predicted a significant increase in the N-O bond rotation barrier due to the anomeric effect. mdpi.comacs.org Similarly, studies on N-formyloxy-N-methoxyformamide support a strong nO–σ*NOAc interaction, which results in a notable shortening of the N-OR bond compared to typical N-O bonds in hydroxylamines.

Table 1: Calculated Rotational Barriers in Heteroatom-Substituted Formamides

| Compound | Bond Rotation | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|

| This compound | N-O | 5.6 - 7.4 | acs.org |

| N-chloro-N-methoxyformamide | N-O | 10.7 (44.7 kJ/mol) | mdpi.comacs.org |

A defining characteristic of the amide bond is the delocalization of the nitrogen lone pair into the carbonyl π-system (nN–π*C=O). This resonance is responsible for the planarity of simple amides, the high rotational barrier around the N-C(O) bond, and their relative lack of reactivity compared to ketones. However, when electronegative atoms like oxygen are attached to the amide nitrogen, this resonance is significantly diminished. mdpi.comresearchgate.netnih.gov

The substitution of two electronegative atoms on the nitrogen, as seen in model anomeric amides, causes the nitrogen atom to adopt a more pyramidal geometry, shifting its hybridization from sp² toward sp³. researchgate.netrsc.orgpublish.csiro.au According to Bent's Rule, the nitrogen directs orbitals with higher p-character towards the more electronegative oxygen substituents, which in turn increases the s-character of the nitrogen's lone pair orbital. publish.csiro.au An orbital with greater s-character is held more tightly by the nucleus and is lower in energy, making it a poorer electron donor for resonance with the carbonyl group. publish.csiro.au

This reduction in resonance stabilization can be profound, with computational studies estimating that it can be reduced to as little as 50% of the value in N,N-dimethylacetamide. mdpi.comresearchgate.netnih.gov This attenuation occurs without significant twisting of the N-C(O) bond, but rather as a direct consequence of nitrogen pyramidalization. mdpi.com

The key consequences of resonance attenuation are:

Structural Changes: The N-C(O) bond lengthens due to its reduced double-bond character, while the C=O bond shortens slightly, trending toward a more ketonic character. mdpi.com

Spectroscopic Shifts: The C=O stretching frequency in the infrared (IR) spectrum increases, as the bond becomes stronger and more isolated, similar to an ester or acid halide.

Lowered Isomerization Barriers: The energy barrier for rotation around the N-C(O) bond (cis-trans isomerization) is significantly lowered. In some bisheteroatom-substituted amides, this barrier is too low to be measured by dynamic NMR techniques. mdpi.com Even in this compound, with only one heteroatom substituent, the C-N rotational barrier is calculated to be 1-2 kcal/mol lower than in formamide (B127407). acs.org

Table 2: Comparison of Amide Properties

| Property | Typical Amide (e.g., N,N-dimethylacetamide) | Anomeric Amide (e.g., N-acyloxy-N-alkoxyamide) | Reference |

|---|---|---|---|

| Nitrogen Geometry | Near planar (sp²) | Strongly pyramidal (sp³) | mdpi.com |

| N-C(O) Bond Length | ~1.32–1.37 Å | Longer (e.g., >1.40 Å) | mdpi.com |

| C=O IR Frequency | ~1650 cm⁻¹ | Higher (~1720–1740 cm⁻¹) | researchgate.net |

| N-C(O) Rotational Barrier | ~17–21 kcal/mol | Much lower (<12 kcal/mol) | mdpi.com |

Beyond the anomeric effect and resonance, the electronic structure of this compound is strongly governed by inductive effects and lone pair repulsions. acs.org The oxygen atom of the methoxy group is highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I effect) on the nitrogen atom. This effect further reduces the electron density on the nitrogen, contributing to the attenuation of amide resonance by making the lone pair less available for donation. The pyramidal nitrogen, in turn, acts as an inductively withdrawing group relative to the carbonyl carbon, which destabilizes the polar resonance form of the carbonyl and contributes to the higher C=O stretching frequency observed in these compounds.

Furthermore, in heteroatom-substituted amides, repulsive electrostatic interactions between the lone pairs of the adjacent heteroatoms (e.g., the lone pairs on the oxygen in this compound and the nitrogen) play a significant role in determining the molecule's preferred conformation. acs.orgresearchgate.net According to Valence Shell Electron Pair Repulsion (VSEPR) theory, lone pair-lone pair repulsions are stronger than lone pair-bonding pair or bonding pair-bonding pair repulsions. libretexts.orgtutorchase.com These repulsive forces will influence the dihedral angles around the N-O bond to minimize steric and electronic strain, working in concert with the conformational preferences dictated by the anomeric effect. acs.orgyoutube.com Computational studies confirm that the equilibrium and transition state structures of formamides with two heteroatom substituents are a direct result of the balance between inductive effects, lone pair-lone pair repulsions, and stabilizing anomeric interactions. acs.org

Advanced Spectroscopic Characterization of N Methoxyformamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the dynamic behavior and electronic environment of nuclei within a molecule. For N-methoxyformamide and its derivatives, ¹H and ¹³C NMR have been particularly insightful.

Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the existence of rotameric forms (cis and trans isomers). This phenomenon is readily observed in the NMR spectra of many formamides and their derivatives. researchgate.netresearchgate.net

In solution, the ¹H and ¹³C NMR spectra of N-protected N'-formamides often show two distinct sets of signals, corresponding to the different rotameric forms. researchgate.net For instance, the ¹H NMR spectra of N-methoxy-N-methyl benzamides have shown broadened signals for the N-methoxy and N-methyl groups at room temperature, which resolve into sharp singlets at higher temperatures. This temperature-dependent behavior is characteristic of a dynamic equilibrium between rotamers. The energy barrier for this rotation in some ortho-substituted N-methoxy-N-methyl benzamides has been found to be significant at room temperature.

Variable temperature NMR studies are crucial for understanding the kinetics of this rotational isomerism. nih.gov For some amides, coalescence of the separate rotamer signals is observed as the temperature is increased, allowing for the calculation of the energy barrier to rotation. nih.gov In the case of N-methoxy-N-methylacetamide, the rotational barrier is approximately 67 kJ mol⁻¹. mdpi.com However, for some systems, full coalescence is not reached even at the boiling point of the solvent, indicating a high rotational barrier. nih.gov

The relative populations of the rotamers can be determined by integrating the corresponding signals in the NMR spectrum. For example, in a study of N-protected N′-formamides, the cis isomer was found to be the more abundant conformer, making up 60% to 78% of the mixture. researchgate.net

| Compound Type | Spectroscopic Observation | Key Findings | Reference |

|---|---|---|---|

| N-protected N′-formamides | Two sets of signals in ¹H and ¹³C NMR | Cis isomer is the major conformer (60-78%) | researchgate.net |

| ortho-substituted N-methoxy-N-methyl benzamides | Broad humps for N-OMe and N-Me at room temperature, sharpening at elevated temperatures | Higher energy barrier for rotation compared to meta and para isomers | |

| N-methoxy-N-methylacetamide | Broadened ¹H NMR signals at ambient temperatures | Rotational energy barrier of ~67 kJ mol⁻¹ | mdpi.com |

The chemical shifts of the amide protons and the carbonyl carbon in NMR spectra provide valuable information about the electronic structure of the amide linkage.

The ¹³C NMR chemical shift of the carbonyl carbon is particularly sensitive to the degree of amide resonance. In typical amides, the carbonyl carbon resonates in the range of 160-180 ppm. wisc.edu For N-acyloxy-N-alkoxyamides, the carbonyl carbon signal is indicative of negligible amide resonance. nih.gov This is a consequence of the high electronegativity of the two oxygen atoms attached to the nitrogen, which leads to a more sp³-hybridized nitrogen and reduced p-orbital overlap with the carbonyl group. nih.gov

The ¹H NMR chemical shifts of protons attached to or near the amide group are also diagnostic. For example, in a series of amides studied in DMSO, the NH proton chemical shifts were found to be sensitive to substituent effects and correlated with the π density on the adjacent nitrogen and carbon atoms. researchgate.net

| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) | Significance | Reference |

|---|---|---|---|---|

| ¹³C | General Amides | 160 - 180 | Reflects the electronic environment of the carbonyl group. | wisc.edu |

| ¹³C | N-Acyloxy-N-alkoxyamides | Varies, indicates reduced resonance | Pyramidal nitrogen geometry reduces amide resonance. | nih.gov |

| ¹H | Amides (NH proton in DMSO) | Varies with substituents | Sensitive to electronic effects and hydrogen bonding. | researchgate.net |

Elucidation of Rotameric Forms in Solution (<sup>1</sup>H NMR, <sup>13</sup>C NMR)

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups and is a key technique for characterizing the carbonyl group in amides.

The amide I band, which primarily corresponds to the C=O stretching vibration, is a strong and characteristic absorption in the IR spectra of amides. leibniz-fli.de Its frequency is sensitive to the electronic and structural environment of the carbonyl group. leibniz-fli.de

For typical amides, the amide I band appears in the region of 1630-1690 cm⁻¹. ucla.edu However, in N-acyloxy-N-alkoxyamides, this band is shifted to higher frequencies. nih.gov This shift is a direct consequence of the reduced amide resonance. nih.gov With diminished double bond character in the C-N bond, the C=O bond becomes stronger and vibrates at a higher frequency. The presence of two electronegative oxygen atoms on the nitrogen leads to a more pyramidal nitrogen geometry, which disrupts the p-orbital overlap essential for resonance. nih.gov

The position of the amide I band can also be influenced by hydrogen bonding. In general, hydrogen bonding to the carbonyl oxygen lowers the stretching frequency.

| Compound Type | Typical Frequency Range (cm⁻¹) | Interpretation | Reference |

|---|---|---|---|

| General Amides | 1630 - 1690 | Standard C=O stretch with partial double bond character in the C-N bond. | ucla.edu |

| N-Acyloxy-N-alkoxyamides | Higher than normal amides | Indicates reduced amide resonance and a stronger C=O bond due to nitrogen pyramidality. | nih.gov |

Microwave Spectroscopy for Gas-Phase Structure

Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule in the gas phase, from which a precise molecular structure can be determined. iisc.ac.in This technique has been applied to study the structure of this compound. tandfonline.com Such studies can determine bond lengths and angles with high precision, offering a detailed picture of the molecule's geometry, free from intermolecular interactions present in the condensed phase.

X-ray Crystallography for Solid-State Conformations of Related Amides

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. Studies on N-acyloxy-N-alkoxyamides have provided crucial insights into their solid-state conformations. nih.gov

These studies have confirmed the extreme pyramidalization at the amide nitrogen atom. nih.gov The average bond angles around the nitrogen are closer to those of an sp³-hybridized atom rather than the sp²-hybridized state typical for planar amides. nih.gov This pyramidal geometry results in a significant lengthening of the N-C(O) bond, further evidence for the lack of amide resonance. nih.gov

Reactivity Patterns and Mechanistic Investigations of N Methoxyformamide Analogues

Nucleophilic Substitution Reactions at the Amide Nitrogen

N-methoxyformamide analogues, particularly N-acyloxy-N-alkoxyamides, are susceptible to nucleophilic substitution reactions at the nitrogen atom. mdpi.compublish.csiro.au These reactions can proceed through different mechanistic pathways, depending on the specific reactants and conditions.

Under acidic conditions, certain N-acyloxy-N-alkoxyamides can undergo solvolysis through an S"N"1-type mechanism. mdpi.compublish.csiro.auacs.org This process involves the departure of the leaving group to form a resonance-stabilized N-acyl-N-alkoxynitrenium ion intermediate. mdpi.compublish.csiro.au For instance, the acid-catalyzed solvolysis of N-acetoxy-N-butoxybenzamides leads to the formation of N-alkoxyhydroxamic acids via the trapping of the nitrenium ion by water. semanticscholar.org

The formation of these nitrenium ions is facilitated by:

Anomeric Effects: The interaction between the lone pair of one heteroatom substituent and the antibonding orbital of the bond to the other (n"Y"–σ*NX) can weaken the N-X bond, promoting its cleavage. mdpi.com

Lewis Acids: The presence of a Lewis acid can complex with the leaving group, further facilitating its departure. mdpi.com

Polar Solvents: Polar solvents can stabilize the resulting charged intermediates. mdpi.comlibretexts.org

While initially proposed as a key intermediate in the reaction of these compounds with DNA, studies have shown that N-acyloxy-N-alkoxyamides can also react directly with DNA nucleophiles without the formation of a free nitrenium ion. publish.csiro.au

N-acyloxy-N-alkoxyamides readily undergo bimolecular nucleophilic substitution (S"N"2) reactions at the amide nitrogen with a variety of nucleophiles. mdpi.compublish.csiro.auresearchgate.net This reactivity is attributed to the reduced amide resonance and the anomeric destabilization of the N-leaving group bond. mdpi.com

Computational studies on the reaction of N-formyloxy-N-methoxyformamide with nucleophiles like ammonia (B1221849) and methanethiol (B179389) have provided detailed insights into the S"N"2 transition state. arkat-usa.orgresearchgate.net These studies reveal:

Concerted but Asynchronous Process: The reaction is a single-step process where bond formation and bond breaking occur simultaneously, which is characteristic of an S"N"2 mechanism. arkat-usa.orgpressbooks.publibretexts.org However, the process is non-synchronous, with significant stretching of the bond to the leaving group occurring early in the transition state. arkat-usa.org

Transition State Geometry: The transition state exhibits a near-linear arrangement of the incoming nucleophile, the nitrogen atom, and the leaving group. arkat-usa.org For a brief moment, the carbon atom is partially bonded to both the incoming and outgoing groups in a trigonal bipyramidal geometry. pressbooks.pub

Charge Separation: There is significant charge separation in the transition state, with partial positive charge developing on the nitrogen atom (nitrenium ion character) and a partial negative charge on the leaving group. arkat-usa.orgresearchgate.net

The rate of these S"N"2 reactions is influenced by several factors. For example, the reaction of N-methylaniline with a series of N-benzyloxy-N-(para-substituted-benzoyloxy)benzamides showed a strong correlation with Hammett σ constants, supporting the development of negative charge on the leaving group in the transition state. researchgate.netpublish.csiro.au Furthermore, the rate of substitution correlates negatively with the pK"a" of the departing carboxylic acid group. researchgate.netpublish.csiro.au

**Table 1: Calculated Activation and Reaction Energies for S"N"2 Reactions of N-formyloxy-N-methoxyformamide***

| Nucleophile | Gas-Phase E"A" (kJ mol-1) | Gas-Phase ΔE (kJ mol-1) | Aqueous E"A" (kJ mol-1) | Aqueous ΔE (kJ mol-1) |

| Ammonia | 72.6 | 134.1 | 35.7 | -43.6 |

| Methanethiol | 90.4 | 114.8 | 48.9 | -47.8 |

Data from computational modeling at the pBP/DN//HF/6-31G* level of theory. arkat-usa.org

N-acyloxy-N-alkoxyamides have been shown to react with a wide range of nucleophiles under mild, ambient temperature conditions. mdpi.compublish.csiro.auresearchgate.net

Amines: Reactions with aromatic amines, such as N-methylaniline, have been extensively studied kinetically to model the interaction of these compounds with DNA. publish.csiro.auresearchgate.netpublish.csiro.au These reactions proceed via an S"N"2 mechanism, leading to the formation of N-amino-N-alkoxyamide intermediates. mdpi.comresearchgate.net

Thiols: Thiols also react with N-acyloxy-N-alkoxyamides via an S"N"2 pathway. mdpi.compublish.csiro.au Computational modeling of the reaction with methanethiol indicates a slightly higher activation energy compared to the reaction with ammonia. arkat-usa.org

Azides: The azide (B81097) ion is an excellent nucleophile for S"N"2 reactions at the amide nitrogen of N-acyloxy-N-alkoxyamides and N-alkoxy-N-chloroamides. mdpi.comresearchgate.netmasterorganicchemistry.com This reaction leads to the formation of N-alkoxy-N-azidoamides, which are themselves reactive intermediates. mdpi.comresearchgate.net The reaction of N-acetoxy-N-benzyloxybenzamide with azide has been studied kinetically. researchgate.net

Hydroxides: N-acyloxy-N-alkoxyamides react with hydroxide (B78521) ions in a process that affords anomeric hydroxamic ester intermediates. mdpi.comacs.org These intermediates can then undergo further reactions, such as the HERON rearrangement. acs.org

S<sub>N</sub>2 Mechanisms and Transition State Characterization

Heteroatom Rearrangement On Nitrogen (HERON) Reactions

The HERON reaction is a distinctive rearrangement that occurs in appropriately substituted anomeric amides, including certain derivatives of this compound. mdpi.comresearcher.life This reaction involves the migration of a heteroatom substituent from the amide nitrogen to the carbonyl carbon. mdpi.com

The HERON reaction is a concerted process driven by specific electronic features of anomeric amides. mdpi.com

Reduced Amide Resonance: The presence of two electronegative substituents on the nitrogen reduces the resonance stabilization of the amide bond, making it more susceptible to cleavage. mdpi.com

Anomeric Destabilization: The key driving force is the anomeric destabilization of the bond between the nitrogen and the migrating group (N–X), often facilitated by a strong n"Y"–σ*NX interaction. This occurs when a lone pair on the non-migrating heteroatom (Y) aligns with the antibonding orbital of the N-X bond. mdpi.com

Energetics: The decomposition of N-azido-N-methoxyformamide to methyl formate (B1220265) and two molecules of nitrogen, a process involving a HERON reaction, is calculated to be highly exothermic by approximately 575 kJ mol-1. mdpi.com Computational studies on CH"3"CON(OMe)(Y) systems show that the rearrangement energy increases in the order Y = N(nitrene) < O-(oxide) << NMe"2" < SMe << OMe. researcher.life

The HERON reaction results in the heterolytic cleavage of the amide bond, generating an acyl derivative and a heteroatom-substituted nitrene. mdpi.com

General Process: The more electronegative atom (X) migrates from the nitrogen to the carbonyl carbon, while the N-Y bond cleaves to release a Y-stabilized nitrene. mdpi.com

Example with N-alkoxy-N-azidoamides: N-alkoxy-N-azidoamides, formed from the reaction of N-acyloxy-N-alkoxyamides with azide, spontaneously decompose. mdpi.com This decomposition is a HERON reaction that yields an ester and two molecules of nitrogen gas. mdpi.com This has been applied to the synthesis of highly hindered esters in excellent yields. researchgate.net

Example with N-amino-N-alkoxyamides: Intermediates formed from the reaction of N-acyloxy-N-alkoxyamides with amines, such as N-alkoxy-N-(N'-methylanilino) amides, also undergo the HERON reaction. researchgate.net

Mechanistic Basis and Energetic Considerations

N-Formylation Chemistry Utilizing this compound Derivatives

The formylation of amines is a fundamental transformation in organic synthesis, crucial for installing protecting groups and synthesizing key intermediates for pharmaceuticals and natural products. jst.go.jp this compound derivatives have emerged as valuable reagents in this context, offering unique selectivity and reactivity profiles.

N-(Diethylcarbamoyl)-N-methoxyformamide as a Selective Formylating Reagent

A significant advancement in selective formylation is the use of N-(Diethylcarbamoyl)-N-methoxyformamide. researchgate.net This compound, also known as N,N-Diethyl-N'-formyl-N'-methoxyurea, is a stable, easy-to-handle solid reagent. jst.go.jp It demonstrates exceptional chemoselectivity, primarily targeting primary amines for formylation. enamine.net

The key advantage of this reagent is its ability to selectively formylate primary amines even in the presence of more sensitive functional groups like alcohols or secondary amines. researchgate.netenamine.net Reactions are typically conducted under mild, ambient temperature conditions and are often completed within a few hours, affording high yields of the desired N-formylated products. enamine.net Its stability in hydroxylic solvents for extended periods further enhances its practicality in various synthetic applications. enamine.net

Chemoselectivity and Substrate Scope in Amines Formylation

The defining feature of this compound derivatives, particularly N-(Diethylcarbamoyl)-N-methoxyformamide, is their high degree of chemoselectivity. enamine.net In substrates containing multiple nucleophilic sites, such as both hydroxyl and amino groups, formylation occurs exclusively at the nitrogen atom, with no O-formylation observed. academie-sciences.fr This selectivity extends to differentiating between amine types; the reagent preferentially reacts with primary amines over sterically more hindered or less nucleophilic secondary amines. jst.go.jpenamine.net

The substrate scope for this formylation is broad, encompassing a variety of amine structures. Both aliphatic (acyclic and cyclic) and aromatic primary amines react efficiently to yield the corresponding formamides. arkat-usa.orgresearchgate.net The reaction proceeds smoothly even with anilines that possess electron-withdrawing groups, which can be challenging for other formylation methods. arkat-usa.org This robust reactivity and high selectivity make it a reliable method for the N-formylation of complex molecules, including amino acid esters and dipeptides. researchgate.net

Table 1: Examples of Chemoselective Formylation of Various Amines This table is representative of typical outcomes for selective N-formylation reactions.

| Substrate | Formylating Agent | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Aniline | N-(Diethylcarbamoyl)-N-methoxyformamide | N-Phenylformamide | High | enamine.net |

| Benzylamine | N-(Diethylcarbamoyl)-N-methoxyformamide | N-Benzylformamide | High | enamine.net |

| 4-Aminophenol | Formic Acid (ultrasound) | N-(4-Hydroxyphenyl)formamide | 93 | academie-sciences.fr |

| 4-Nitroaniline | Formic Acid (ultrasound) | N-(4-Nitrophenyl)formamide | 95 | academie-sciences.fr |

| Phenylhydrazine | N-Formylcarbazole | 1-Formyl-2-phenylhydrazine | 83 | jst.go.jp |

| Diethylamine | N-Formylcarbazole | N,N-Diethylformamide | 98 | jst.go.jp |

Other Observed Reactivity and Transformation Pathways (e.g., elimination reactions, radical mechanisms)

Beyond their utility in formylation, this compound analogues, as part of a broader class of anomeric amides, can participate in other significant transformations, including elimination reactions and radical processes.

Elimination Reactions

The structure of this compound analogues, with two electronegative atoms (oxygen and another heteroatom) attached to the amide nitrogen, leads to significant electronic effects. This arrangement reduces the typical resonance stabilization of the amide bond, making the nitrogen atom more pyramidal and electrophilic. researchgate.net In related anomeric amides, such as N-alkoxy-N-chloroamides, this electronic destabilization facilitates elimination reactions. mdpi.com

When a strong electron-donating group is on one side of the nitrogen and a good leaving group (like a halide) is on the other, elimination of the leaving group can be induced, often with the assistance of a Lewis acid. mdpi.com This process generates a highly reactive N-acyl-N-alkoxynitrenium ion intermediate. mdpi.com These electrophilic intermediates can then be trapped by nucleophiles or undergo intramolecular reactions, such as cyclization onto a nearby aromatic ring, providing pathways to complex heterocyclic structures like N-acyl-1H-3,4-dihydro-2,1-benzoxazines. mdpi.com

Radical Mechanisms

Recent research has uncovered novel radical-based reactivity for this compound analogues. Specifically, α-chloro N-methoxyphthalimides have been used as precursors to generate formyl radicals under mild photoredox conditions. nih.gov The generation of the formyl radical is proposed to occur through a concerted elimination of hydrochloride from an intermediate α-chloro methoxy (B1213986) radical. nih.gov

This transformation is significant as it provides a new method for radical formylation. Radical reactions typically proceed through a chain mechanism involving three phases: initiation (initial creation of the radical), propagation (the radical reacts with a stable molecule to form the product and a new radical), and termination (two radicals combine). lumenlearning.comlibretexts.orglibretexts.org The formyl radical generated from the N-methoxyphthalimide derivative can participate in the propagation phase of a radical chain reaction. nih.gov It has been successfully applied to the hydroformylation of various alkenes, including acrylates, acrylamides, and vinyl sulfones, to produce aldehydes with excellent regioselectivity and chemoselectivity. nih.gov

Theoretical and Computational Studies of N Methoxyformamide

Quantum Chemical Calculations on Structure and Energetics

Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches

Theoretical investigations into the structure and energetics of N-methoxyformamide and related compounds have extensively utilized quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods. These computational approaches provide valuable insights into molecular geometries, bond characteristics, and energetic properties that are often difficult to determine experimentally.

Studies have employed the Becke3LYP/6-31G(D) hybrid Hartree-Fock-density functional theoretical level to determine equilibrium and transition structures for this compound among other related heteroatom-substituted amides. acs.orgacs.org This level of theory has been shown to provide results that agree well with experimental values for structure and rotational barriers. acs.orgacs.org For instance, in this compound, computations suggest that the acyl nitrogen atom is planar when considering vibrational motion. acs.orgacs.org

HF/6-31G* calculations have been used to support findings related to the pyramidalization of the amide nitrogen in N-acyloxy-N-alkoxyamides, a class of compounds to which this compound is related. These calculations help to elucidate the impact of substituting electronegative atoms on the nitrogen, which leads to significant structural changes. Specifically, for this compound, substitution of a hydrogen atom with a methoxy (B1213986) group results in an increase in the N–C(O) bond length and a distinct pyramidalization at the nitrogen atom. mdpi.com

The reactions of N-formyloxy-N-methoxyformamide with nucleophiles like ammonia (B1221849) and methanethiol (B179389) have been modeled using AM1, HF/6-31G, and Density Functional computational levels. arkat-usa.orgumich.eduresearchgate.net These models reveal that the reaction process is geometrically and electronically similar to classic SN2 reactions at a carbon center. arkat-usa.orgumich.eduresearchgate.net Furthermore, activation energies have been computed from pBP/DN energies of HF/6-31G* ground state and transition state geometries, providing values that are in the range of experimental data. arkat-usa.orgumich.edu

The choice of computational method can influence the results. While Hartree-Fock theory provides a mean-field approximation of electron-electron correlation, it can sometimes yield inaccurate results. arxiv.org DFT methods, on the other hand, are often found to overcome these challenges. arxiv.orgimperial.ac.uk For complex systems, a combination of DFT and other methods like CCSD may be employed to achieve a balance of accuracy and computational cost. arxiv.org

| Computational Method | Basis Set | Properties Studied | Key Findings |

|---|---|---|---|

| Becke3LYP (DFT) | 6-31G(D) | Equilibrium and transition structures, rotational barriers | Acyl nitrogen atom is planar in this compound. acs.orgacs.org |

| Hartree-Fock (HF) | 6-31G | Molecular geometry, nitrogen pyramidalization | Supports increased N-C(O) bond length and pyramidal nitrogen upon methoxy substitution. mdpi.com |

| AM1, HF, DFT | 6-31G, DN | Reaction mechanisms with nucleophiles | Reaction of N-formyloxy-N-methoxyformamide with ammonia is similar to an SN2 process. arkat-usa.orgumich.eduresearchgate.net |

| pBP (DFT) | DN | Activation energies | Computed activation energies are in the range of experimental values. arkat-usa.orgumich.edu |

Calculation of Rotational and Inversion Barriers

Theoretical calculations have been instrumental in determining the energy barriers associated with rotation around single bonds and nitrogen inversion in this compound and its derivatives. These barriers provide insight into the conformational flexibility and stability of these molecules.

For this compound, the barriers to acyl C-N rotation are calculated to be around 16 kcal/mol, which is a reduction of 1-2 kcal/mol compared to typical amide barriers. acs.orgacs.org The barriers for rotation around the N-O bond are even lower, calculated at 5.6 and 7.4 kcal/mol, which is a significant decrease of 4-5 kcal/mol compared to simple hydroxylamines. acs.orgacs.org In contrast, for the related N-chloro-N-methoxyformamide, the N-O and N-C(O) rotational barriers are estimated at a higher 44.7 and 29.2 kJ mol⁻¹, respectively, at the B3LYP/6-31G(d) level. mdpi.comnih.gov

The inversion barriers at the nitrogen atom in bisheteroatom-substituted formamides, including derivatives of this compound, are consistently calculated to be low, in the range of 2-3 kcal/mol. acs.orgacs.org This low barrier suggests that the nitrogen atom can readily undergo inversion.

A comparison with N-formyloxy-N-methylformamide shows that the computed barrier to isomerization is 43.9 kJmol⁻¹, which is lower than the barrier for this compound, calculated at 64 kJmol⁻¹ (B3LYP/6-31G*). arkat-usa.org This highlights the influence of the substituent on the nitrogen atom on the rotational and inversion energetics.

| Compound | Process | Calculated Barrier | Computational Level |

|---|---|---|---|

| This compound | Acyl C-N Rotation | ~16 | Becke3LYP/6-31G(D) acs.orgacs.org |

| This compound | N-O Rotation | 5.6 and 7.4 | Becke3LYP/6-31G(D) acs.orgacs.org |

| N-chloro-N-methoxyformamide | N-O Rotation | 10.7 (44.7 kJ mol⁻¹) | B3LYP/6-31G(d) mdpi.comnih.gov |

| N-chloro-N-methoxyformamide | N-C(O) Rotation | 7.0 (29.2 kJ mol⁻¹) | B3LYP/6-31G(d) mdpi.comnih.gov |

| Bisheteroatom-substituted formamides | Nitrogen Inversion | 2-3 | Becke3LYP/6-31G(D) acs.orgacs.org |

| N-formyloxy-N-methylformamide | Isomerization | 10.5 (43.9 kJmol⁻¹) | Not Specified arkat-usa.org |

| This compound | Isomerization | 15.3 (64 kJmol⁻¹) | B3LYP/6-31G* arkat-usa.org |

Transition State Modeling of Reaction Pathways

Elucidation of SN1 and SN2 Transition Structures

Computational modeling has been crucial in elucidating the transition state structures for nucleophilic substitution reactions at the nitrogen atom of this compound derivatives, particularly for SN1 and SN2 pathways. These reactions are of interest due to the mutagenic properties of some N-acyloxy-N-alkoxyamides. arkat-usa.orgumich.edu

For SN2 reactions, theoretical modeling of the reaction between N-formyloxy-N-methoxyformamide and nucleophiles like ammonia and methanethiol has been performed at various levels of theory, including AM1, HF/6-31G*, and DFT. arkat-usa.orgumich.eduresearchgate.net The calculations reveal a reaction process that is geometrically and electronically analogous to classical SN2 reactions at a carbon center. arkat-usa.orgumich.eduresearchgate.net The transition states are found to be nearly linear and are characterized by extensive charge separation. arkat-usa.orgumich.eduresearchgate.net This indicates a non-synchronous process where the bond to the leaving group stretches early in the reaction coordinate. arkat-usa.orgumich.edu The geometry of the SN2 transition state is specific, with the nucleophile attacking from the side opposite to the leaving group, leading to an inversion of configuration at the nitrogen center. lumenlearning.com

In the context of SN1 reactions, the formation of N-acyl-N-alkoxynitrenium ions is a key step. mdpi.com These reactions are facilitated by the anomeric effect, which destabilizes the bond to the leaving group. mdpi.com While detailed transition state modeling for the SN1 pathway of this compound itself is less explicitly detailed in the provided context, the principles of SN1 reactions involve a two-step mechanism with the formation of a carbocation intermediate. masterorganicchemistry.com The rate-determining step is the unimolecular dissociation of the substrate to form this intermediate. lumenlearning.commasterorganicchemistry.com

Analysis of Charge Separation and Nitrenium Ion Character

A key feature of the transition states in reactions of this compound derivatives is the significant charge separation and the development of nitrenium ion character at the amide nitrogen. arkat-usa.orgumich.eduresearchgate.net Computational studies have provided detailed insights into these electronic effects.

Modeling of the SN2 reaction of N-formyloxy-N-methoxyformamide with ammonia and methanethiol at the AM1, HF/6-31G(d), and pBP/DN* levels has consistently shown a large degree of charge separation in the transition states. mdpi.comresearchgate.net This is indicative of a non-synchronous process where there is a greater build-up of negative charge on the leaving group compared to the positive charge developing on the nucleophile. arkat-usa.org This imbalance points to partial nitrenium ion character in the transition state. arkat-usa.orgumich.eduresearchgate.net

The formation of N-acyl-N-alkoxynitrenium ions is a hallmark of SN1-type reactions of anomeric amides. mdpi.com These nitrenium ions are significantly stabilized by the delocalization of the positive charge onto the adjacent oxygen atom. mdpi.com This stabilization is a crucial factor in the reactivity of these compounds. The anomeric effect, specifically the nY–σ*NX interaction, plays a vital role in facilitating the elimination of the leaving group and the formation of the nitrenium ion. mdpi.com

Anomeric Effect Quantification and Resonance Energy Analysis

The anomeric effect and amide resonance are two fundamental electronic phenomena that significantly influence the structure, stability, and reactivity of this compound and related anomeric amides. Computational chemistry provides powerful tools to quantify these effects.

The anomeric effect in these systems involves the interaction between the lone pair of one heteroatom (the donor) and the antibonding orbital (σ) of the bond to the other heteroatom (the acceptor). mdpi.comnih.gov In this compound derivatives, a strong nO–σNX anomeric interaction can lead to a shortening of the N-O bond and a lengthening of the N-X bond (where X is another heteroatom). acs.orgacs.org This interaction is also responsible for increasing the barrier to rotation around the N-O bond. acs.orgacs.org For instance, in N-chloro-N-methoxyformamide, the N-O rotational barrier is significantly increased due to the anomeric effect, bringing it back to values typical for hydroxylamines. acs.orgacs.org

Molecular Orbital Theory and Electronic Structure Elucidation

Theoretical and computational studies utilizing molecular orbital (MO) theory have been instrumental in elucidating the complex electronic structure of this compound. Unlike simple amides which are typically planar, the presence of two highly electronegative oxygen atoms attached to the nitrogen atom in this compound induces significant electronic and structural perturbations. These changes are critical to understanding its properties and reactivity.

Computational analyses, such as those performed at the Hartree-Fock level with a 6-31G* basis set (HF/6-31G*), reveal a notable deviation from standard amide planarity. rsc.orgune.edu.au The nitrogen atom in this compound adopts a pyramidal geometry. This structural change is a direct consequence of the electronic demands of the two adjacent oxygen atoms, which alters the hybridization of the nitrogen atom to be more sp³-like. rsc.org As a result, the lone pair of electrons on the nitrogen resides in an sp³ hybrid orbital rather than a p-type orbital.

This change in hybridization has a profound effect on amide resonance. In typical planar amides, resonance stabilization occurs through the effective overlap of the nitrogen's p-type lone pair with the π-system of the carbonyl group (an interaction between the nitrogen HOMO and the carbonyl LUMO). mdpi.com In this compound, the sp³ character of the nitrogen lone pair orbital prevents effective π-orbital overlap with the carbonyl carbon. This leads to negligible amide resonance, a finding supported by computationally determined long N–C(O) bonds and very low barriers to E–Z isomerization compared to normal amides. rsc.org For instance, the barrier to isomerization for this compound has been calculated to be approximately 64 kJmol⁻¹ at the B3LYP/6-31G* level of theory. arkat-usa.org

Furthermore, molecular orbital theory predicts the presence of a significant anomeric interaction. rsc.org Specifically, a stabilizing nO–σ*NO interaction occurs, where a lone pair from the methoxy oxygen donates electron density into the antibonding orbital of the adjacent nitrogen-oxygen bond. This interaction is a key feature of the electronic structure of this compound and related anomeric amides. rsc.orgresearchgate.net The compromised resonance and unique orbital interactions render the amide nitrogen susceptible to reactions that are not typical for standard amides. researchgate.net

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a key parameter derived from MO theory that helps predict a molecule's chemical reactivity. wuxiapptec.comschrodinger.com A smaller gap generally indicates higher reactivity. wuxiapptec.com In this compound, the altered nature of the nitrogen lone pair (HOMO) and its reduced interaction with the carbonyl (LUMO) fundamentally changes its reactivity profile from that of a standard amide. mdpi.com

Research Findings from Computational Studies

| Computational Method | Calculated Property | Finding/Value | Reference |

|---|---|---|---|

| HF/6-31G | Molecular Geometry | Predicts a pyramidal nitrogen atom and non-planar -CO-NH- group. | rsc.org |

| HF/6-31G | Amide Resonance | Calculations support negligible amide resonance due to the sp³ nature of the nitrogen. | rsc.org |

| B3LYP/6-31G | Isomerization Barrier | The barrier to E–Z isomerization was calculated to be 64 kJmol⁻¹. | arkat-usa.org |

| Molecular Orbital Theory | Anomeric Interaction | Predicts a strong nO–σNO anomeric interaction. | rsc.org |

Structure Reactivity Relationships in N Methoxyformamide and Its Analogues

Impact of Substitution on Amide Bond Properties and Reactivity

The substitution of a hydrogen atom with a methoxy (B1213986) group on the amide nitrogen in N-methoxyformamide leads to significant changes in the amide bond's properties. Theoretical calculations have shown that this substitution causes an increase in the N-C(O) bond length. For instance, the N-C(O) bond length increases from 1.362 Å in formamide (B127407) to 1.380 Å in this compound. mdpi.com Further substitution, as in N,N-dimethoxyformamide, results in an even longer bond of 1.396 Å. mdpi.com This lengthening is accompanied by a slight contraction of the carbonyl bond and an increased pyramidalization at the nitrogen atom. mdpi.comnih.gov In N-methoxy-N-methylformamide and N,N-dimethoxyformamide, the nitrogen atom becomes distinctly pyramidal, with average angles around nitrogen of approximately 114°. nih.gov

This pyramidalization and the presence of two electronegative atoms on the nitrogen reduce the classic amide resonance stabilization. mdpi.comresearcher.life The nitrogen lone pair has more 's' character, leading to reduced overlap with the carbonyl's π-system. researchgate.netresearchgate.net This diminished resonance is a key factor in the heightened reactivity of these "anomeric amides." mdpi.com The reduced resonance stabilization can be as low as 50% of that in N,N-dimethylacetamide. mdpi.comresearcher.life

The presence of an N-alkoxy group enhances the electrophilicity of the amide carbonyl, making it more susceptible to nucleophilic attack. rsc.orgrsc.org This increased reactivity allows for reactions that are challenging with standard amides, such as the addition of organometallic reagents. rsc.orgrsc.org Furthermore, the N-O bond in N-alkoxyamides is susceptible to cleavage under various conditions, including reductive cleavage mediated by elemental sulfur or ruthenium catalysts, and cathodic reduction. researchgate.netokayama-u.ac.jprsc.orgrsc.orgacs.org

In more complex systems like N-acyloxy-N-alkoxyamides, the presence of two oxygen atoms on the nitrogen leads to extreme pyramidalization. This geometry results in negligible amide resonance, as evidenced by long N-C(O) bonds and high infrared carbonyl stretching frequencies. These compounds are highly reactive and susceptible to S(_N)2 reactions at the nitrogen atom. researcher.liferesearchgate.netresearchgate.netresearchgate.net

The following table summarizes the impact of N-substitution on the amide bond properties of formamide and its methoxy-substituted analogues based on theoretical calculations. mdpi.com

| Compound | N-C(O) Bond Length (Å) | (N)C=O Bond Length Change (Å) |

| Formamide | 1.362 | N/A |

| This compound | 1.380 | -0.006 |

| N,N-Dimethoxyformamide | 1.396 | -0.006 |

Correlation of Structural Parameters with Reaction Rates and Selectivity

The structural modifications in this compound and its analogues directly influence their reaction rates and selectivity. The reduced amide resonance and increased pyramidalization at the nitrogen atom are key determinants of their reactivity. mdpi.comresearcher.life

Computational studies on this compound have shown that the barriers to rotation around the C-N bond are lowered compared to simple amides. acs.org For this compound, the calculated C-N rotational barriers are around 16 kcal/mol, which is 1-2 kcal/mol lower than typical amide barriers. acs.org The barriers to N-O bond rotation are even lower, calculated to be between 5.6 and 7.4 kcal/mol. acs.org When a second heteroatom is introduced, as in N-chloro-N-methoxyformamide, the C-N rotational barrier is further reduced to a range of 8-10 kcal/mol. acs.org

The anomeric effect, an interaction between the lone pair of one heteroatom and the antibonding orbital of the bond to the other heteroatom (e.g., n(O)–σ*({N-Cl})), plays a crucial role in the geometry and reactivity of these systems. acs.org This effect can lead to the lengthening of one N-heteroatom bond and the shortening of the other. acs.org For example, in N-chloro-N-methoxyformamide, the N-Cl bond is elongated, while the N-O bond is shortened. acs.org

These structural features facilitate various reactions. For instance, N-alkoxyamides can undergo nucleophilic addition, where the N-alkoxy group acts as a reactivity control element. rsc.orgrsc.orgjst.go.jp The enhanced electrophilicity of the carbonyl carbon allows for the addition of nucleophiles under mild conditions. rsc.org In the case of N-acyloxy-N-alkoxyamides, their high reactivity towards nucleophiles is attributed to their pyramidal nitrogen and reduced amide character, making them resemble α-haloketones in reactivity. researchgate.netresearchgate.net

Kinetic studies on the S(_N)2 reactions of N-acyloxy-N-alkoxyamides with nucleophiles like N-methylaniline have provided further insights. researchgate.netpublish.csiro.au The rates of these reactions are sensitive to the steric and electronic properties of the substituents. For example, the rate constant for the S(_N)2 displacement of the carboxylate group is lowered by bulky groups on the alkoxy side chain. researcher.life Conversely, the electronic nature of the leaving group has a significant impact; electron-withdrawing groups on the acyloxy moiety accelerate the reaction. publish.csiro.au This is supported by Hammett correlations, where a positive ρ value is observed for reactions with a series of N-p-substituted benzoyloxyl leaving groups. mdpi.com

The table below presents computed rotational barriers for this compound and a related compound. acs.org

| Compound | Process | Rotational Barrier (kcal/mol) |

| This compound | C-N Rotation | ~16 |

| This compound | N-O Rotation | 5.6 - 7.4 |

| N-Chloro-N-methoxyformamide | C-N Rotation | 8 - 10 |

Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its reactivity or biological activity. wikipedia.orgnih.gov In the context of this compound and its analogues, QSAR studies have been particularly useful in understanding the factors that govern their reactivity, especially for more complex systems like the mutagenic N-acyloxy-N-alkoxyamides (NAAs). publish.csiro.au

For NAAs, their mutagenic activity is linked to their ability to react with nucleophilic sites in DNA. publish.csiro.au QSAR studies have been employed to determine the key factors controlling this activity. publish.csiro.au These studies have revealed that both electronic and steric factors play a significant role.

The reactivity of NAAs in S(_N)2 reactions at the nitrogen atom is a critical determinant of their biological activity. publish.csiro.au The electronic effect of substituents on the leaving acyloxy group is a major factor. A strong correlation has been found between the bimolecular rate constants for the reaction of NAAs with N-methylaniline and the Hammett σ constants of para-substituents on the benzoyloxy group (ρ = 1.69). publish.csiro.au This indicates that electron-withdrawing substituents on the leaving group, which make it a better leaving group, increase the reaction rate. publish.csiro.au

In contrast, the electronic effects of substituents on the benzamide (B126) portion of the molecule have a much weaker influence on the S(_N)2 reactivity, with a very small Hammett ρ value (ρ = 0.13). publish.csiro.au This suggests that the electronic nature of the acyl group attached to the nitrogen has a less direct impact on the reactivity at the nitrogen center in these S(_N)2 reactions.

Furthermore, QSAR models for the mutagenicity of NAAs have incorporated parameters such as the pKa of the leaving carboxylic acid group and Taft steric parameters (E(_s)). publish.csiro.au A negative correlation was observed between mutagenicity and the pKa of the leaving group, meaning a more acidic (better) leaving group leads to higher mutagenicity. publish.csiro.au However, a more complex relationship exists where very high reactivity can lead to reactions with other cellular nucleophiles before reaching the DNA target, thus lowering the observed mutagenicity. publish.csiro.au This highlights the importance of a balanced reactivity for optimal biological activity.

The following table presents Hammett reaction constants (ρ) from a QSAR study on the S(_N)2 reactivity of N-acyloxy-N-alkoxyamides with N-methylaniline, illustrating the influence of substituent electronic effects. publish.csiro.au

| Substituted Moiety | Hammett Constant (ρ) |

| para-Substituted Benzoyloxy Group | 1.69 |

| para-Substituted Benzamide Group | 0.13 |

Emerging Research Frontiers and Future Prospects for N Methoxyformamide

Development of Novel Synthetic Applications

The exploration of N-methoxyformamide and its derivatives as reagents in novel synthetic transformations is a vibrant area of research. Scientists are focused on harnessing its unique reactivity to develop efficient and selective chemical reactions.

One significant area of development is its use as a formylating agent. A derivative, N-(diethylcarbamoyl)-N-methoxyformamide, has been identified as a simple and efficient reagent for the direct and chemoselective formylation of primary amines. researchgate.netnih.gov This reagent is particularly useful because it can selectively formylate primary amines even in the presence of more reactive functional groups like alcohols or less reactive secondary amines. researchgate.netresearchgate.net This selectivity is a key advantage over many traditional formylating agents. jst.go.jp The stability of solid N-formylation reagents like N-(diethylcarbamoyl)-N-methoxyformamide offers practical benefits over liquid or gaseous reagents, which can be sensitive to water and difficult to handle. jst.go.jp

Recent research has also demonstrated the utility of this compound in carbon-nitrogen bond-forming reactions. For instance, it has been used in copper-catalyzed coupling reactions with nitroso compounds to construct azoxy compounds, which are noted for their biological activities. researchgate.net This method is advantageous due to its use of a cost-effective starting material and its tolerance for a wide range of functional groups, leading to high product yields. researchgate.net

Furthermore, computational and experimental studies have explored the reactivity of related anomeric amides. For example, the SN2 azidation of N-formyloxy-N-methoxyformamide has been computationally modeled and shown to lead to the formation of highly hindered esters through a highly exothermic decomposition process. researchgate.net This highlights the potential for developing new synthetic strategies that exploit the inherent reactivity of the N-O bond in N-alkoxyformamides.

A summary of representative synthetic applications is provided in the table below.

| Reagent/Derivative | Reaction Type | Substrate | Product | Key Finding |

| N-(Diethylcarbamoyl)-N-methoxyformamide | N-Formylation | Primary Amines | N-Formyl Amines | High chemoselectivity in the presence of alcohols and secondary amines. researchgate.netjst.go.jp |

| This compound | Coupling Reaction | Nitroso Compounds | Azoxy Compounds | Cost-effective synthesis with high yields and broad functional group tolerance. researchgate.net |

| N-formyloxy-N-methoxyformamide | SN2 Azidation | - | Hindered Esters | Intramolecular decomposition facilitates the formation of sterically demanding esters. researchgate.net |

Exploration of Catalytic Roles in Organic Transformations

The potential for this compound and its derivatives to act as catalysts in organic reactions represents a largely unexplored but promising frontier. While organocatalysis—the use of small organic molecules to accelerate chemical transformations—is a rapidly expanding field, the catalytic activity of this compound itself has not been extensively documented. nih.govbeilstein-journals.orgscienceopen.com

Current research has primarily utilized this compound as a reactant or reagent rather than a catalyst. For example, in the copper-catalyzed synthesis of azoxy compounds, this compound serves as a key building block. researchgate.net Similarly, derivatives like N-(diethylcarbamoyl)-N-methoxyformamide are employed as stoichiometric formylating agents. However, the fundamental structure of this compound, featuring lone pairs on both the nitrogen and oxygen atoms, suggests it could potentially function as a ligand in metal-catalyzed reactions. solvias.comrsc.org The ability of a molecule to coordinate to a metal center is the foundation of many catalytic cycles, and the specific electronic and steric properties of this compound could offer unique reactivity. wikipedia.org

Future research could focus on designing catalytic cycles where this compound or a derivative acts as a Lewis basic organocatalyst or as a ligand for a transition metal. nih.gov For instance, the amide moiety could be modified to enhance its ability to activate substrates through hydrogen bonding or other non-covalent interactions. Alternatively, its coordination to a metal could modulate the metal's catalytic activity, potentially leading to novel and selective transformations. The development of such catalytic systems would represent a significant advancement, transforming a simple reagent into a valuable tool for sustainable and efficient synthesis.